3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of halogenated aromatic amines It is characterized by the presence of a chloro group, a methoxyphenyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, 4-methoxyaniline, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Reaction Steps: The synthesis may involve multiple steps, including halogenation, amination, and trifluoromethylation. Each step requires careful control of temperature, pressure, and reaction time to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with similar structural features.
3-Chloro-N-(4-methoxyphenyl)-N-phenylaniline: Another compound with a chloro and methoxyphenyl group attached to an aniline ring.
Uniqueness
3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.
Biological Activity
3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H12ClF3N2O
- Molecular Weight : 316.706 g/mol
- CAS Number : 581792-51-0
Synthesis
The synthesis of this compound typically involves reactions that introduce the chloro and trifluoromethyl groups onto the pyridine ring, followed by amination with a methoxy-substituted phenyl group. The presence of these substituents is crucial for its biological activity.
Antichlamydial Activity
Research indicates that compounds similar to this compound exhibit selective activity against Chlamydia species. The trifluoromethyl group enhances this activity, as evidenced by studies where derivatives lacking this group showed no significant effects. Specifically, the presence of electron-withdrawing groups like trifluoromethyl at the 5-position of the pyridine ring is essential for maintaining antichlamydial properties .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
Cytotoxicity and Cell Cycle Analysis
In cancer research, derivatives of this compound have been shown to induce cell cycle arrest in various cancer cell lines. For instance, compounds related to it have been reported to cause G2/M phase arrest in HepG2 cells, indicating their potential as anti-cancer agents . The mechanism appears to involve modulation of cell cycle regulatory proteins, leading to reduced cell proliferation.
Study 1: Antichlamydial Activity
In a study assessing new derivatives for their antichlamydial activity, it was found that compounds incorporating the trifluoromethyl group were significantly more effective against Chlamydia trachomatis compared to those without this modification. The structure-activity relationship (SAR) highlighted the importance of electron-withdrawing substituents for enhanced biological efficacy .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory action of related pyridine derivatives. It was noted that these compounds could downregulate COX-2 expression in RAW264.7 cells, with IC50 values indicating potent activity at low concentrations. The study emphasized that structural modifications could lead to improved therapeutic profiles against inflammatory conditions .
Summary of Biological Activities
Properties
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c1-20-10-4-2-9(3-5-10)19-12-11(14)6-8(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXVDTMDSHMUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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